N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
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Overview
Description
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is a complex organic compound that features a cyclopropane ring substituted with furan and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide typically involves multi-step organic reactions. One common approach is the cyclopropanation of a suitable precursor followed by functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting carbonyl groups to alcohols.
Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction could produce alcohol derivatives. Substitution reactions can introduce new functional groups onto the methoxyphenyl ring.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It may have potential as a drug candidate due to its structural features that could interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The furan and methoxyphenyl groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions that influence the compound’s activity. The cyclopropane ring may also contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanethiol: Contains a furan ring substituted with a sulfanylmethyl group.
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: Features a furan ring and a hydrazide group.
Nitrofurantoin analogues: Contain furan and pyrazole scaffolds.
Uniqueness
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is unique due to its combination of a cyclopropane ring with furan and methoxyphenyl groups, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-25-17-6-3-2-5-16(17)20(9-10-20)19(23)22-14-21(24,15-8-12-26-13-15)18-7-4-11-27-18/h2-8,11-13,24H,9-10,14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZKLPDZOUYPTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)NCC(C3=COC=C3)(C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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